(E)-4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one
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Overview
Description
4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one is an organic compound characterized by a methoxyphenyl group attached to a nitrobutenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one typically involves the reaction of 2-methoxyphenyl derivatives with nitroalkenes under specific conditions. One common method involves the use of 2-methoxyphenyl isocyanate as a reagent, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the biological activity of the target, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the methoxyphenyl group and exhibit similar biological activities.
Urapidil: A compound with a methoxyphenyl group used in the treatment of hypertension.
Uniqueness
4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one is unique due to its nitrobutenone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(E)-4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C11H11NO4/c1-8(13)10(12(14)15)7-9-5-3-4-6-11(9)16-2/h3-7H,1-2H3/b10-7+ |
InChI Key |
CBINOWHQFCFRSF-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1OC)[N+](=O)[O-] |
Origin of Product |
United States |
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